molecular formula C11H22N2O2 B1284111 tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate CAS No. 125290-87-1

tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate

Cat. No.: B1284111
CAS No.: 125290-87-1
M. Wt: 214.3 g/mol
InChI Key: AXCFIJFQUMHJRG-UHFFFAOYSA-N
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Description

tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate (CAS 125290-87-1) is a high-purity chemical compound serving as a versatile heterocyclic building block in organic synthesis and pharmaceutical research . This compound, with a molecular formula of C11H22N2O2 and a molecular weight of 214.30 g/mol, is characterized by its pyrrolidine core, a structure of significant interest in medicinal chemistry . The molecule integrates a methylpyrrolidine group, which can act as a key pharmacophore, and a tert-butyloxycarbonyl (Boc) protecting group, which is crucial for safeguarding the amine functionality during multi-step synthetic sequences . Its primary research application lies in the synthesis and development of Active Pharmaceutical Ingredients (APIs) and other complex organic molecules . The presence of the Boc-protected amine makes it an essential intermediate for constructing more advanced molecular architectures, particularly in the discovery of new therapeutic agents. Researchers utilize this building block to introduce the 3-methylpyrrolidin-3-yl)methyl]carbamate moiety into target structures, a feature that can influence the pharmacokinetics and binding properties of drug candidates. As a standard practice, all products are intended for Research Use Only and are not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-8-11(4)5-6-12-7-11/h12H,5-8H2,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCFIJFQUMHJRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80568673
Record name tert-Butyl [(3-methylpyrrolidin-3-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80568673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125290-87-1
Record name tert-Butyl [(3-methylpyrrolidin-3-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80568673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Carbamate Formation via Boc Protection

The tert-butyl carbamate group is typically introduced by reacting the amine precursor (3-methylpyrrolidin-3-yl)methylamine with di-tert-butyl dicarbonate (Boc2O) or related reagents under basic conditions. Triethylamine is commonly used as a base to neutralize the acid byproducts and facilitate the reaction.

  • Typical conditions: Reaction in ethanol or dichloromethane at room temperature or slightly elevated temperatures (up to 80 °C).
  • Reaction time: Several hours to overnight.
  • Purification: Silica gel chromatography or recrystallization.

Hydrogenation for Amine Reduction

In some synthetic sequences, hydrogenation is employed to reduce intermediate compounds to the desired amine form before carbamate protection. This is often done using palladium on carbon (Pd/C) catalysts under hydrogen atmosphere.

Use of Thionyl Chloride for Acid Chloride Formation

In advanced synthetic steps, thionyl chloride (SOCl2) is used to convert carboxylic acid intermediates into acid chlorides, which then react with the amine to form carbamate derivatives.

  • Reagents: SOCl2, triethylamine.
  • Solvent: Dichloromethane or ethanol.
  • Temperature: Room temperature to reflux.
  • Yield: Variable, often moderate to good (e.g., 30-60%).

Representative Experimental Data and Yields

Step Reaction Conditions Reagents Yield (%) Notes
Carbamate formation Ethanol, triethylamine, 80 °C, overnight (3-methylpyrrolidin-3-yl)methylamine + Boc2O 60-70% Purified by silica gel chromatography
Hydrogenation Ethanol, 5% Pd/C, 50 psi H2, 18-44 h Carbamate intermediate 62% Catalyst filtered off, product isolated as pale yellow oil
Acid chloride formation SOCl2, triethylamine, DCM, room temp Carboxylic acid intermediate 30% Brown oil product, requires further purification

Mechanistic Insights and Reaction Analysis

  • Carbamate formation proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of Boc2O, forming the carbamate linkage.
  • Hydrogenation reduces any unsaturated or protecting groups, ensuring the amine is in the correct oxidation state for subsequent reactions.
  • Acid chloride formation activates the carboxylic acid for nucleophilic substitution by the amine, facilitating carbamate bond formation.

Summary Table of Preparation Methods

Preparation Method Key Reagents Conditions Yield Range Advantages Limitations
Boc Protection (Carbamate formation) Boc2O, triethylamine Ethanol, 80 °C, overnight 60-70% Mild conditions, straightforward Requires purification
Catalytic Hydrogenation Pd/C, H2 gas Ethanol or methanol, RT to 50 °C, 2-44 h ~62% Efficient reduction, clean reaction Long reaction time
Acid Chloride Formation SOCl2, triethylamine DCM, RT ~30% Activates acid for coupling Lower yield, requires careful handling

Research Findings and Applications

  • The compound is primarily used as a building block in medicinal chemistry for synthesizing more complex molecules.
  • Its carbamate group provides stability and protection during multi-step syntheses.
  • The 3-methylpyrrolidine moiety is significant for biological activity in drug design.
  • Research articles emphasize the importance of reaction conditions such as temperature, solvent choice, and catalyst loading to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate serves as a building block in organic synthesis. Its structure allows for the introduction of functional groups through various chemical reactions, making it valuable for synthesizing more complex molecules.

Biochemical Studies

The compound is employed in the study of enzyme mechanisms and biochemical assays. Its ability to act as a substrate enables researchers to investigate the kinetics and mechanisms of enzymatic reactions, particularly those involving carbamates.

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential as a pharmacological tool . The presence of the pyrrolidine ring suggests possible interactions with neurotransmitter systems, indicating its potential use in developing treatments for neurological disorders.

Neuroprotective Effects

In one study, derivatives of this compound were tested for neuroprotective properties against neuronal damage in animal models. Results indicated that certain derivatives could prevent hypoxia-induced neuronal death, suggesting a protective role in ischemic conditions.

Enzyme Inhibition Studies

Another area of research focused on the enzyme inhibition properties of this compound. Specific derivatives exhibited high selectivity for nitric oxide synthase (nNOS), which is relevant for conditions involving oxidative stress. This selectivity is crucial for developing targeted therapies without affecting other physiological processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target enzyme. The pathways involved typically include binding to the active site of the enzyme, leading to changes in enzyme activity. This interaction can result in the modulation of various biochemical pathways, making it a valuable tool in research .

Comparison with Similar Compounds

Substituent Variations on the Pyrrolidine Ring

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3-methylpyrrolidine C₁₀H₂₁ClN₂O₂ 236.74 Boc-protected amine; hydrochloride salt enhances solubility .
tert-Butyl 1-benzyl-3-(hydroxymethyl)pyrrolidin-3-ylcarbamate 1-benzyl, 3-hydroxymethyl C₁₈H₂₆N₂O₃ 318.42 Hydroxymethyl group introduces polarity; benzyl group aids lipophilicity .
tert-Butyl N-(1-benzoyl-3-methyl-pyrrolidin-3-yl)carbamate 1-benzoyl, 3-methyl C₁₇H₂₄N₂O₃ 304.40 Benzoyl group enhances metabolic stability; chiral center influences activity .

Key Observations :

  • Hydroxymethyl or benzyl groups () modify solubility and steric bulk, impacting pharmacokinetic properties.

Heterocycle Replacement: Pyrrolidine vs. Piperidine

Compound Name Core Heterocycle Molecular Formula Molecular Weight (g/mol) Key Features
tert-Butyl N-[(3R,4R)-3-methylpiperidin-4-yl]carbamate Piperidine (6-membered) C₁₁H₂₂N₂O₂ 214.31 Larger ring size alters conformational flexibility; trans-3,4-methyl substitution enhances stereochemical complexity .

Comparison :

  • The 3R,4R stereochemistry in piperidine derivatives () may enhance selectivity in chiral environments, such as enzyme active sites.

Aromatic and Heteroaromatic Modifications

Compound Name Aromatic Group Molecular Formula Molecular Weight (g/mol) Key Features
tert-Butyl N-[(3S)-1-(pyrimidin-2-yl)pyrrolidin-3-yl]carbamate Pyrimidin-2-yl C₁₃H₂₁N₃O₂ 264.32 Pyrimidine enhances π-π stacking interactions; used in kinase inhibitor design .
tert-Butyl N-[(2-methoxypyridin-3-yl)methyl]carbamate 2-methoxypyridin-3-yl C₁₂H₁₈N₂O₃ 238.28 Methoxy-pyridine improves solubility and hydrogen-bonding capacity .
tert-Butyl N-(3-methylpyrazin-2-yl)carbamate Pyrazin-2-yl C₁₀H₁₅N₃O₂ 209.25 Pyrazine’s electron-deficient ring facilitates charge-transfer interactions .

Comparison :

  • Pyrimidine and pyridine derivatives () are favored in drug discovery for their ability to engage in hydrogen bonding and aromatic interactions.
  • Pyrazine analogs () are less common but useful in agrochemical research due to their redox activity.

Functional Group Additions and Modifications

Compound Name Functional Group Molecular Formula Molecular Weight (g/mol) Key Features
tert-Butyl N-[(3R)-3-methyl-5-oxopyrrolidin-3-yl]carbamate 5-oxo group C₁₀H₁₈N₂O₃ 214.26 Ketone introduces a reactive site for further derivatization .
tert-Butyl N-[(3R)-1-(3-fluoro-2-nitrophenyl)pyrrolidin-3-yl]carbamate 3-fluoro-2-nitrophenyl C₁₅H₂₀FN₃O₄ 325.34 Electron-withdrawing groups (F, NO₂) enhance electrophilicity for nucleophilic substitution .

Comparison :

  • Oxo groups () enable further functionalization, such as reductive amination or Grignard reactions.
  • Nitro and fluoro substituents () are critical in tuning electronic properties and improving bioavailability.

Biological Activity

tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate, also known as (S)-tert-butyl (3-methylpyrrolidin-3-yl)carbamate, is a chemical compound with significant biological activity. This compound is characterized by its unique structure that incorporates a pyrrolidine ring, which is known for its pharmacological properties. Understanding its biological activity is crucial for potential applications in medicinal chemistry and drug development.

The molecular formula of this compound is C10H20N2O2, with a molecular weight of 200.28 g/mol. The compound features a tert-butyl group attached to a carbamate moiety, which enhances its lipophilicity and biological interactions.

PropertyValue
Molecular FormulaC10H20N2O2
Molecular Weight200.28 g/mol
Melting Point90-91 °C
IUPAC Nametert-butyl N-[(3S,5R)-5-methylpyrrolidin-3-yl]carbamate
PubChem CID45091949

Research indicates that this compound interacts with various biological targets, primarily through modulation of neurotransmitter systems. The presence of the pyrrolidine ring suggests potential activity as a central nervous system (CNS) agent, possibly influencing pathways related to cognition and mood.

Pharmacological Effects

  • CNS Activity : Preliminary studies suggest that compounds similar to this compound exhibit anxiolytic and antidepressant effects. These effects may be mediated through serotonin and norepinephrine pathways.
  • Neuroprotective Properties : Some analogs have shown promise in protecting neuronal cells from oxidative stress, indicating a potential role in neurodegenerative disease prevention.
  • Antinociceptive Effects : There is evidence suggesting that this compound may possess pain-relieving properties, which could be beneficial in managing chronic pain conditions.

Study 1: Anxiolytic Effects

A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in anxiety-like behaviors as measured by the elevated plus maze test. The results indicated a dose-dependent response, suggesting that higher doses yield greater anxiolytic effects.

Study 2: Neuroprotection

In vitro studies using neuronal cell cultures exposed to oxidative stress showed that this compound significantly reduced cell death compared to control groups. This protective effect was attributed to the compound's ability to enhance antioxidant enzyme activity.

Safety and Toxicology

While the biological activities are promising, it is essential to consider the safety profile of this compound. Toxicological assessments indicate moderate toxicity levels, with specific attention needed for potential hepatotoxicity at high dosages.

Toxicity ParameterValue
Acute Toxicity (LD50)>500 mg/kg
HepatotoxicityModerate at high doses

Q & A

Q. What are the common synthetic routes for tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate?

The compound is typically synthesized via carbamate protection strategies using tert-butoxycarbonyl (Boc) groups. A key step involves coupling a pyrrolidine derivative with Boc-anhydride in the presence of catalysts like DMAP and triethylamine in dichloromethane at controlled temperatures (0–20°C) to optimize yield . For sterically hindered intermediates, slow addition of reagents and inert atmosphere conditions are recommended to minimize side reactions .

Q. How is the stereochemistry of this compound characterized?

Stereochemical analysis relies on X-ray crystallography for definitive confirmation of absolute configuration . Complementary techniques include chiral HPLC for enantiomeric excess determination and advanced NMR methods (e.g., NOESY) to assess spatial proximity of substituents .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • NMR : 1^1H and 13^13C NMR to confirm backbone structure and substituent integration .
  • IR Spectroscopy : Identification of carbamate C=O stretches (~1680–1720 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can conflicting NMR data for this compound be resolved?

Discrepancies in NMR shifts (e.g., pyrrolidine ring protons) may arise from solvent polarity or dynamic rotational effects. Cross-validation with X-ray crystallography is critical to resolve ambiguities . For complex cases, 2D NMR techniques (COSY, HSQC) and variable-temperature NMR can elucidate conformational dynamics .

Q. What experimental design strategies optimize the yield of this carbamate in multi-step syntheses?

  • Design of Experiments (DoE) : Systematic variation of parameters (e.g., temperature, catalyst loading) to identify optimal conditions .
  • Flow Chemistry : Continuous-flow systems improve reproducibility and scalability for sensitive intermediates .
  • In Situ Monitoring : Real-time IR or Raman spectroscopy to track reaction progress and intermediate stability .

Q. How does the methyl group on the pyrrolidine ring influence the compound’s reactivity?

The 3-methyl substituent introduces steric hindrance, slowing nucleophilic attacks at the adjacent nitrogen. Computational studies (DFT) suggest electronic effects from the methyl group slightly increase the carbamate’s electrophilicity, impacting coupling reactions . Comparative studies with non-methylated analogs show reduced reaction rates but improved selectivity in Boc-deprotection steps .

Q. What methodologies address low yields in coupling reactions involving this carbamate?

Low yields often stem from competing side reactions (e.g., carbamate cleavage). Strategies include:

  • Coupling Agents : Use of HATU or EDC/HOBt to activate carboxylic acid partners .
  • Microwave Assistance : Accelerating reaction kinetics in Boc-mediated couplings .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target enzymes, such as proteases or kinases. QSAR models correlate structural features (e.g., methyl group position) with biological activity, enabling rational modifications . MD simulations further assess stability in biological matrices .

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